3-(4-fluorophenyl)-7,8-dimethoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
Description
This compound belongs to the pyrazolo[4,3-c]quinoline family, a class of fused heterocycles known for diverse pharmacological activities, including anti-inflammatory, anticancer, and central nervous system modulation . The structure features:
- 7,8-Dimethoxy groups: Increase solubility and may modulate electronic effects on the quinoline core.
- 1-(3-Nitrophenyl): Introduces strong electron-withdrawing properties, which could influence binding affinity to enzymatic targets like iNOS or kinases .
Properties
IUPAC Name |
3-(4-fluorophenyl)-7,8-dimethoxy-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN4O4/c1-32-21-11-18-20(12-22(21)33-2)26-13-19-23(14-6-8-15(25)9-7-14)27-28(24(18)19)16-4-3-5-17(10-16)29(30)31/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIURAAASPOODA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-fluorophenyl)-7,8-dimethoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic molecule that belongs to the pyrazoloquinoline class. Its unique structural features, including a bicyclic framework and various functional groups, suggest significant potential for diverse biological activities. This article delves into the biological activity of this compound, highlighting its medicinal applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 444.4 g/mol. The structure integrates a pyrazole ring with a quinoline system, featuring a fluorophenyl group, two methoxy groups, and a nitrophenyl substituent. These functional groups contribute to its reactivity and biological interactions.
Biological Activities
Research indicates that compounds within the pyrazoloquinoline class exhibit various biological activities, including:
- Anticancer Activity : Several studies have demonstrated that pyrazoloquinoline derivatives can inhibit cancer cell proliferation. For instance, derivatives have shown potent antiproliferative effects against prostate cancer cell lines (LNCaP and PC-3) by downregulating prostate-specific antigen (PSA) expression .
- Anti-inflammatory Effects : The compound has been associated with significant anti-inflammatory properties. It inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells by modulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
- Antimicrobial Activity : Similar derivatives have been evaluated for their antibacterial and antifungal properties, indicating potential applications in treating infections .
The biological activity of 3-(4-fluorophenyl)-7,8-dimethoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer progression.
- Receptor Interaction : It may bind to specific cellular receptors, influencing downstream signaling pathways.
- Gene Expression Modulation : The compound has been shown to affect gene expression related to inflammation and cancer progression .
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals the diversity within the pyrazoloquinoline class concerning their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7,8-Dimethoxy-1H-pyrazolo[4,3-c]quinoline | Lacks substituents on phenyl rings | Anticancer activity |
| 3-(2-Fluorophenyl)-7-methoxy-1H-pyrazolo[4,3-c]quinoline | Different fluorine position | Antimicrobial activity |
| 7-Methoxy-1-(4-nitrophenyl)-pyrazolo[4,3-c]quinoline | Different substituent pattern | Potential fluorescent properties |
This table highlights how variations in substituents can significantly impact the biological profile of pyrazoloquinoline derivatives.
Case Studies
-
Anticancer Activity Study :
A study evaluated the antiproliferative effects of pyrazoloquinoline derivatives against prostate cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established anticancer agents . -
Anti-inflammatory Mechanism Study :
In another study focusing on the anti-inflammatory effects of pyrazoloquinolines, it was found that these compounds could significantly reduce NO production in RAW 264.7 cells stimulated by LPS. This effect was linked to the inhibition of iNOS and COX-2 expression .
Scientific Research Applications
The applications of 3-(4-fluorophenyl)-7,8-dimethoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline are primarily in scientific research, particularly concerning its synthesis and photophysical properties. Due to its structural similarity to other pyrazoloquinoline compounds, it is investigated for its potential in various applications.
Basic Information
- IUPAC Name: 3-(4-fluorophenyl)-7,8-dimethoxy-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
- Molecular Formula:
- Molecular Weight: 444.422
- Purity: Typically around 95%
Research Applications
- Synthesis and Photophysical Properties: Pyrazoloquinoline-based fluorophores, including compounds similar in structure to 3-(4-fluorophenyl)-7,8-dimethoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline, have been extensively studied. These compounds exhibit dual characteristics.
- Potential NLO Properties: Certain pyrazoline derivatives have promising nonlinear optical (NLO) properties, making them valuable in optoelectronics and photonics research .
- Antioxidant and Anti-inflammatory Properties: Research indicates that compounds with structural similarities may possess antioxidant and anti-inflammatory properties . Molecular docking simulations suggest they could have bio-usefulness .
Comparison with Similar Compounds
Anti-Inflammatory Activity
- Amino-Substituted Derivatives (2i, 2m): Exhibit potent NO inhibition (IC50 in submicromolar range) by suppressing iNOS and COX-2 expression . The amino group at position 3 and polar substituents (e.g., hydroxyl, carboxylic acid) enhance target engagement.
- Target Compound: Lacks an amino group but includes a 3-nitrophenyl group, which may confer distinct electronic effects.
Anticancer Potential
- Quinoline Analogues with 4-Fluorophenyl/3-Nitrophenyl: Show improved antiproliferative activity against lung cancer cells, suggesting the target compound’s substituents may synergize for oncology applications .
Metabolic Stability and Toxicity
- ELND006/007 : Incorporate cyclopropyl and trifluoromethyl groups for metabolic stability . The target compound’s 3-nitrophenyl group could pose metabolic liabilities (e.g., nitro-reduction), necessitating further optimization.
Structure-Activity Relationship (SAR) Insights
Position 3: Fluorophenyl (target) vs. amino (2i, 2m): Fluorine enhances lipophilicity and stability, while amino groups improve hydrogen bonding. Ethoxyphenyl (C350-0829) vs. methoxy (target): Ethoxy may reduce solubility compared to methoxy .
Position 1: 3-Nitrophenyl (target) vs.
Quinoline Core Modifications: 7,8-Dimethoxy (target) vs. 6,8-difluoro (C350-0829): Methoxy groups improve solubility, while fluorine atoms enhance metabolic stability .
Q & A
Q. What are the common synthetic routes for preparing 3-(4-fluorophenyl)-7,8-dimethoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline?
The synthesis typically involves multi-step heterocyclic condensation and substituent functionalization . A key approach starts with 2,4-dichloroquinoline-3-carbonitrile as a precursor, undergoing nucleophilic substitution to introduce the 4-fluorophenyl group. Subsequent cyclization with hydrazine derivatives forms the pyrazole ring, followed by nitration and methoxylation to install the 3-nitrophenyl and 7,8-dimethoxy groups . Alternative routes include Vilsmeier-Haack formylation for quinoline intermediates, with trifluoroacetimidoyl chlorides facilitating fluorinated aryl substitutions .
Q. Key Methodological Steps :
- Step 1 : React 2,4-dichloroquinoline-3-carbonitrile with 4-fluoroaniline in DMF at 80–100°C to introduce the fluorophenyl moiety.
- Step 2 : Cyclize with hydrazine hydrate under reflux in ethanol to form the pyrazole core.
- Step 3 : Nitrate the 3-position using HNO₃/H₂SO₄ at 0–5°C, followed by O-methylation with dimethyl sulfate/K₂CO₃ in acetone to install methoxy groups .
Q. What intermediates are critical in the synthesis of this compound?
Key intermediates include:
- 2,4-Dichloroquinoline-3-carbonitrile : Serves as the scaffold for introducing substituents via nucleophilic aromatic substitution .
- 3-Amino-pyrazolo[4,3-c]quinoline : Generated during cyclization, enabling further functionalization (e.g., nitration) .
- 3-Nitro-substituted intermediates : Essential for attaching the 3-nitrophenyl group via Suzuki-Miyaura coupling or Ullmann reactions .
Analytical Validation : Intermediates are characterized by ¹H/¹³C NMR (e.g., δ 8.47 ppm for aromatic protons in nitrophenyl groups) and HPLC-MS to confirm purity (>95%) .
Q. How do the fluorophenyl and nitrophenyl substituents influence the compound’s reactivity?
- 4-Fluorophenyl : Enhances electron-withdrawing effects , stabilizing the quinoline core and directing electrophilic substitutions (e.g., nitration) to the 3-position. Fluorine’s electronegativity also improves metabolic stability .
- 3-Nitrophenyl : Introduces strong electron-deficient character , facilitating π-π stacking in crystal structures and potential interactions with biological targets (e.g., kinase inhibitors). The nitro group can be reduced to an amine for further derivatization .
Advanced Research Questions
Q. How can reaction yields be optimized for the nitration step?
Methodological Optimization :
- Temperature Control : Nitration at 0–5°C minimizes byproducts (e.g., di-nitration) .
- Acid Choice : Use HNO₃ in H₂SO₄ (mixed acid) for regioselectivity. A 1:3 HNO₃/H₂SO₄ ratio maximizes mono-nitration (>70% yield) .
- Catalysis : Iodine (0.5 mol%) accelerates the reaction while reducing decomposition .
Data Contradiction : Some studies report <50% yields with iodine-free conditions, highlighting the need for catalytic additives .
Q. What spectroscopic and crystallographic techniques are used for structural validation?
- ¹H/¹³C NMR : Assign aromatic protons (e.g., δ 7.24–8.47 ppm for nitrophenyl) and methoxy groups (δ 3.87–3.98 ppm) .
- X-ray Crystallography : Confirms non-planar conformation of the quinoline core (e.g., C3 deviation: 0.169 Å) and π-π stacking (Cg···Cg distance: 3.78 Å) .
- Mass Spectrometry : ESI-MS ([M+H]⁺) matches theoretical molecular weight (C₂₄H₁₈FN₃O₄: 455.42 g/mol) .
Q. How can computational modeling predict the compound’s biological activity?
Methodology :
- Docking Studies : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR), leveraging the nitrophenyl group’s π-stacking with tyrosine residues.
- QSAR Models : Correlate substituent electronegativity (fluorine, nitro) with IC₅₀ values from enzymatic assays .
Limitations : Predictions may underestimate solvation effects, requiring experimental validation via SPR or ITC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
